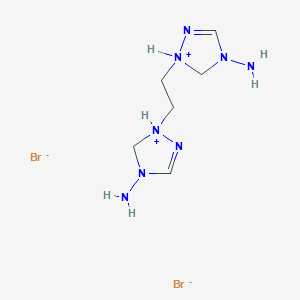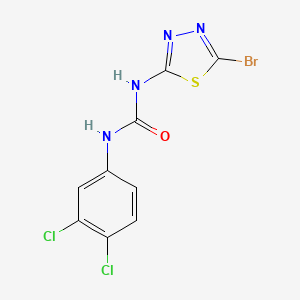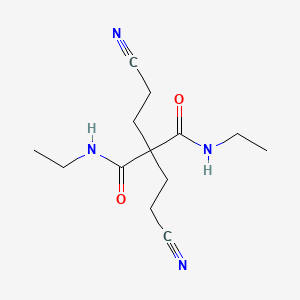
1,1'-(Ethane-1,2-diyl)bis(4-amino-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Ethane-1,2-diyl)bis(4-amino-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide is a compound that belongs to the class of triazolium salts. This compound is characterized by the presence of two triazolium rings connected by an ethane-1,2-diyl bridge and is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethane-1,2-diyl)bis(4-amino-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide typically involves the reaction of ethane-1,2-diamine with 4-amino-4,5-dihydro-1H-1,2,4-triazole under controlled conditions. The reaction is usually carried out in the presence of a brominating agent such as hydrobromic acid to yield the dibromide salt. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve consistent results.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Ethane-1,2-diyl)bis(4-amino-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can convert the triazolium rings to triazoline derivatives.
Substitution: The bromide ions can be substituted with other anions or functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in solvents such as ethanol or acetonitrile under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions include various triazole and triazoline derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
1,1’-(Ethane-1,2-diyl)bis(4-amino-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex triazole-based compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis(4-amino-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide involves its interaction with specific molecular targets. The triazolium rings can form hydrogen bonds and electrostatic interactions with biological molecules, leading to various biological effects. The compound can also act as a ligand, binding to metal ions and facilitating catalytic reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-(Ethane-1,2-diyl)bis(3-ethyl-1H-imidazol-3-ium) dibromide
- 4,4’-(Ethane-1,2-diyl)bis(2,6-dibromoaniline)
- 1,1’-(Ethane-1,2-diyl)bis(1,4,7-triazonane)
Uniqueness
1,1’-(Ethane-1,2-diyl)bis(4-amino-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide is unique due to its specific triazolium structure, which imparts distinct chemical and biological properties. Unlike similar compounds, it has a higher affinity for certain biological targets and exhibits unique reactivity patterns in chemical reactions .
Eigenschaften
CAS-Nummer |
60504-64-5 |
|---|---|
Molekularformel |
C6H16Br2N8 |
Molekulargewicht |
360.05 g/mol |
IUPAC-Name |
1-[2-(4-amino-1,5-dihydro-1,2,4-triazol-1-ium-1-yl)ethyl]-1,5-dihydro-1,2,4-triazol-1-ium-4-amine;dibromide |
InChI |
InChI=1S/C6H14N8.2BrH/c7-11-3-9-13(5-11)1-2-14-6-12(8)4-10-14;;/h3-4H,1-2,5-8H2;2*1H |
InChI-Schlüssel |
SXBVYRPLHSLXCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1[NH+](N=CN1N)CC[NH+]2CN(C=N2)N.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Ethyl 6-chloro-2-oxo-1-oxaspiro[4.5]decane-3-carboxylate](/img/structure/B14607802.png)


![2-[(E)-tert-Butyldiazenyl]hexan-2-ol](/img/structure/B14607849.png)

![Diethyl butyl[(2,4-dichlorophenyl)methyl]propanedioate](/img/structure/B14607856.png)
